4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide
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Overview
Description
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound that features a diazenyl group linking two pyridine rings and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide typically involves the diazotization of 2,6-diaminopyridine followed by coupling with a suitable sulfonamide derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. For instance, the use of hydrochloric acid or sodium nitrite can be common in the diazotization step.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as external circulation rotating packed beds can enhance the efficiency of the synthesis process by improving mass transfer rates .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide moiety can enhance the compound’s binding affinity to certain biological targets, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(pyridin-3-yl)diazenyl]morpholine
- 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline
- C-arylphosphorylated derivatives of 2,6-diaminopyridine
Uniqueness
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is unique due to its combination of a diazenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
29817-71-8 |
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Molecular Formula |
C16H15N7O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H15N7O2S/c17-14-9-8-13(16(18)20-14)22-21-11-4-6-12(7-5-11)26(24,25)23-15-3-1-2-10-19-15/h1-10H,(H,19,23)(H4,17,18,20) |
InChI Key |
WRAAWVPQNAYMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C=C3)N)N |
Origin of Product |
United States |
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